molecular formula C11H9F3O2 B2529626 (1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane CAS No. 1415476-01-5

(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane

Cat. No. B2529626
CAS RN: 1415476-01-5
M. Wt: 230.186
InChI Key: LBVZDBTUSWEYLY-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane, commonly known as PTAD, is a versatile and useful reagent in organic chemistry. PTAD is a bicyclic compound that contains two oxygen atoms and a trifluoromethyl group attached to a six-membered ring. It is commonly used in the synthesis of a variety of organic compounds due to its unique reactivity and selectivity.

Scientific Research Applications

Bicyclic Compound Synthesis and Applications

  • Synthesis and Biological Activity : Research on bicyclic compounds like 3-azabicyclo[3.1.0]hex-1-ylamines demonstrates the utility of such structures in synthesizing derivatives with potential biological activities. These compounds are synthesized through intramolecular reductive cyclopropanation, showing the versatility of bicyclic structures in medicinal chemistry (Gensini et al., 2002).

  • Photocycloaddition Applications : The [2+2] photocycloaddition mediated by flavin is used to cyclize dienes containing nitrogen or sulfur, leading to the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. This highlights the use of bicyclic structures in creating compounds with potential biological activities and showcases the role of visible light in such syntheses (Jirásek et al., 2017).

  • Prostaglandin Endoperoxide Model : The synthesis of a model compound resembling prostaglandin endoperoxide demonstrates the application of bicyclic compounds in understanding biological mechanisms and drug synthesis. Such model compounds help in mimicking bioconversions relevant to therapeutic targets (Takahashi & Kishi, 1988).

Mechanism of Action

properties

IUPAC Name

(1S,4R,5R)-1-phenyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-8-10(16-8,6-15-9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVZDBTUSWEYLY-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(O2)C(O1)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]2([C@H](O2)[C@@H](O1)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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